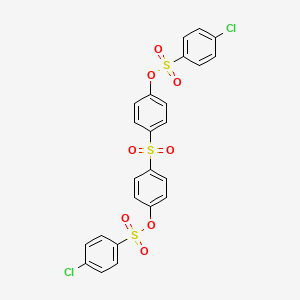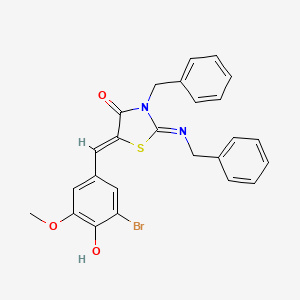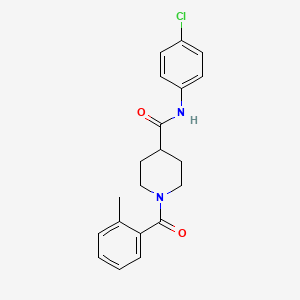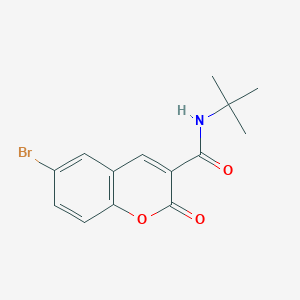
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro group, an acetamido group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Sulfonation: The final step involves the sulfonation of the benzene ring using chlorosulfonic acid to introduce the sulfonate ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chloro or acetamido groups are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under specific conditions.
Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonate ester group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines.
Hydrolysis: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The chloro and acetamido groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The sulfonate ester group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-nitrophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-aminophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-hydroxyphenyl 3,4-dimethylbenzene-1-sulfonate
Uniqueness
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Eigenschaften
IUPAC Name |
(2-acetamido-4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-10-4-6-14(8-11(10)2)23(20,21)22-16-7-5-13(17)9-15(16)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXYBCJCQKOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B5096614.png)
![(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-[3-(5-methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5096618.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5096623.png)
![2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5096634.png)

![N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5096648.png)


![7-[2-(1-azepanyl)-2-oxoethoxy]-8-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5096668.png)
![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)

![2,7-diamino-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5096706.png)
![Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate](/img/structure/B5096707.png)

